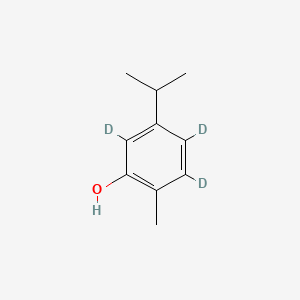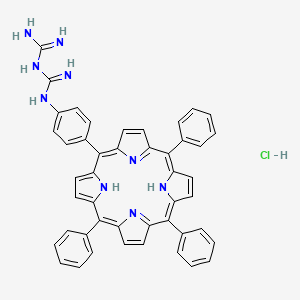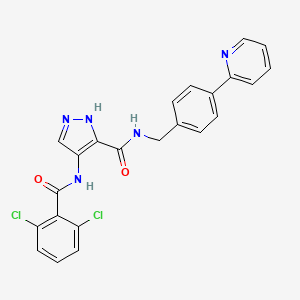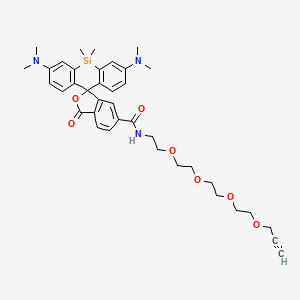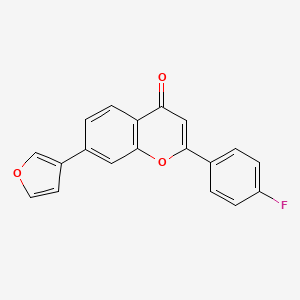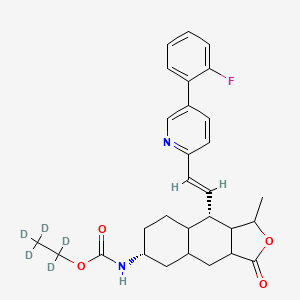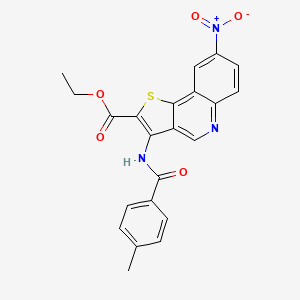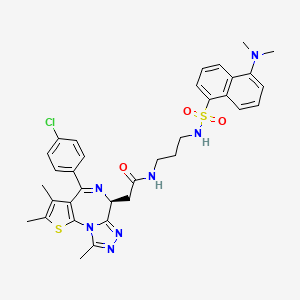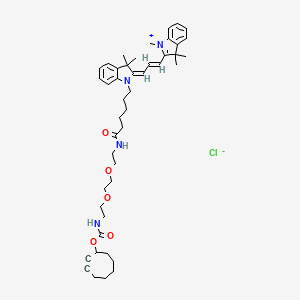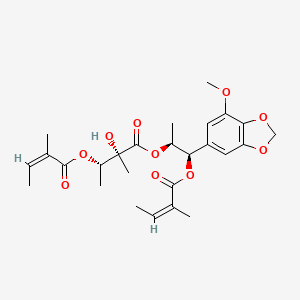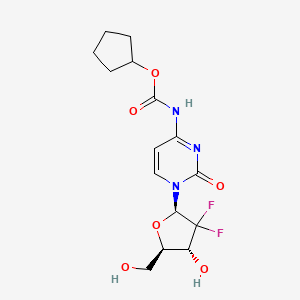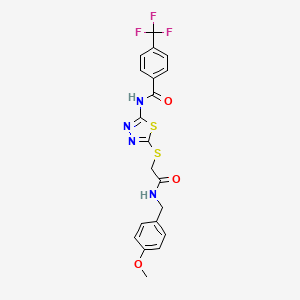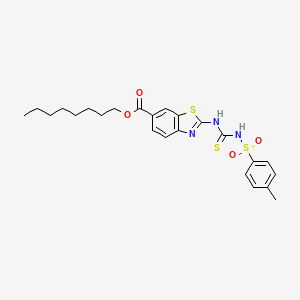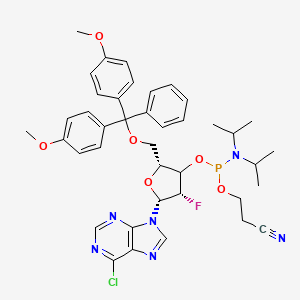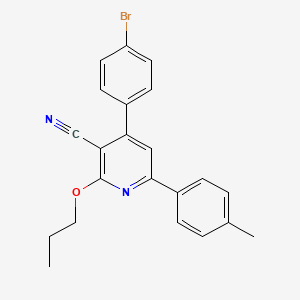
Egfr/her2/dhfr-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2/dhfr-IN-2 is a compound that targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth and survival. Malfunctions in these receptors are associated with various cancers, including breast cancer .
Preparation Methods
The synthesis of Egfr/her2/dhfr-IN-2 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of thiazole and pyrazoline moieties, starting from key building blocks like pyrazoline carbothioamides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr/her2/dhfr-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Egfr/her2/dhfr-IN-2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between different functional groups and receptors.
Biology: Helps in understanding the signaling pathways involved in cell growth and survival.
Medicine: Used in the development of targeted therapies for cancers that overexpress epidermal growth factor receptor and human epidermal growth factor receptor 2
Mechanism of Action
Egfr/her2/dhfr-IN-2 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr/her2/dhfr-IN-2 is unique in its ability to target multiple receptors simultaneously. Similar compounds include:
Properties
Molecular Formula |
C22H19BrN2O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
DQIUWEBTLVAWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


